molecular formula C10H9ClFN3 B6362210 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240564-38-8

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B6362210
CAS No.: 1240564-38-8
M. Wt: 225.65 g/mol
InChI Key: XZJSASQANHNDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-2-fluorophenylmethyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 3-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but a different core structure.

    (3-Chloro-2-fluorophenyl)methanamine: A simpler compound with a similar phenyl group but lacking the pyrazole ring.

Uniqueness

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-8-3-1-2-7(10(8)12)6-15-5-4-9(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJSASQANHNDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.